BenchChemオンラインストアへようこそ!

4-Amino-5-bromopyrimidine

Cross-coupling Suzuki-Miyaura Synthetic methodology

4-Amino-5-bromopyrimidine (CAS 1439-10-7) is a strategic bifunctional building block featuring a nucleophilic 4-NH₂ and electrophilic 5-Br on the pyrimidine core. Unlike its 2-bromo or 6-bromo regioisomers, this 5-bromo substitution pattern is literature-validated as a thymidine phosphorylase (TP) inhibitor scaffold, making it the preferred starting point for oncology SAR programs. The C5-Br enables mild Suzuki-Miyaura and Buchwald-Hartwig couplings, while the 4-NH₂ offers orthogonal derivatization. Competitively priced (≥98% purity), available from multiple vendors at kilogram scale, ensuring supply-chain resilience for med-chem and process development.

Molecular Formula C4H4BrN3
Molecular Weight 174 g/mol
CAS No. 1439-10-7
Cat. No. B111901
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-5-bromopyrimidine
CAS1439-10-7
Molecular FormulaC4H4BrN3
Molecular Weight174 g/mol
Structural Identifiers
SMILESC1=C(C(=NC=N1)N)Br
InChIInChI=1S/C4H4BrN3/c5-3-1-7-2-8-4(3)6/h1-2H,(H2,6,7,8)
InChIKeyIIFAONYUCDAVGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-5-bromopyrimidine CAS 1439-10-7: Procurement and Technical Baseline for the Orthogonal Bromopyrimidine Scaffold


4-Amino-5-bromopyrimidine (CAS 1439-10-7, 5-bromopyrimidin-4-amine) is a heterocyclic building block with molecular formula C₄H₄BrN₃ and molecular weight 174.00 g/mol [1]. The compound features an amino group at the 4-position and a bromine atom at the 5-position of the pyrimidine ring , creating a bifunctional scaffold with both nucleophilic (NH₂) and electrophilic (Br) reactivity centers . Commercial availability is established at ≥98% purity [2] with production scale reaching kilogram quantities [3]. The compound has documented applications as an intermediate in organic synthesis, pharmaceutical development, and as an inhibitor of thymidine phosphorylase (TP/PD-ECGF), an enzyme overexpressed in multiple tumor types and implicated in angiogenesis and metastasis .

Why 4-Amino-5-bromopyrimidine Cannot Be Interchanged with Regioisomeric or Alternative Halo-Aminopyrimidines


Within the aminohalopyrimidine class, substitution position dictates both synthetic utility and biological activity. 4-Amino-5-bromopyrimidine differs critically from regioisomers such as 4-amino-2-bromopyrimidine and 4-amino-6-bromopyrimidine in the spatial orientation of its reactive bromine, which determines accessibility in cross-coupling reactions and the geometry of resulting derivatives . The 5-bromo substitution pattern is particularly enabling for Suzuki and Buchwald-type couplings due to favorable electronics at the C5 position adjacent to the electron-donating 4-amino group . Substitution with chloro analogs (e.g., 4-amino-5-chloropyrimidine) results in significantly different reactivity profiles due to the lower leaving-group propensity of C–Cl bonds relative to C–Br bonds, requiring more forcing coupling conditions that may degrade sensitive substrates [1]. The compound's established role as a validated thymidine phosphorylase inhibitor scaffold further distinguishes it from non-inhibitory regioisomers . These structural and reactivity differences preclude generic substitution without altering reaction outcomes and biological profiles.

Quantitative Differentiation Evidence for 4-Amino-5-bromopyrimidine vs. Closest Analogs


5-Bromo Substitution Enables Quantitative Cross-Coupling Reactivity Advantage Over Chloro Analogs

The 5-bromo substituent in 4-amino-5-bromopyrimidine provides a defined reactivity advantage for palladium-catalyzed cross-coupling chemistry. The compound is specifically cited as reactive toward Suzuki and Buchwald-type couplings due to the bromine substituent . In contrast, analogous chloropyrimidines exhibit lower reactivity in Suzuki-Miyaura couplings, typically requiring elevated temperatures, specialized ligands, or longer reaction times to achieve comparable conversion [1]. The C–Br bond (bond dissociation energy ~70 kcal/mol) undergoes oxidative addition to Pd(0) catalysts more readily than the C–Cl bond (~85 kcal/mol), a difference that directly translates to milder coupling conditions and broader substrate scope tolerance for the bromo derivative [2].

Cross-coupling Suzuki-Miyaura Synthetic methodology Bromopyrimidine Reactivity comparison

Validated Thymidine Phosphorylase Inhibitor Scaffold with Documented Prodrug Development Activity

4-Amino-5-bromopyrimidine is established as an inhibitor of thymidine phosphorylase (TP, also known as PD-ECGF), an enzyme overexpressed in multiple tumor types and functionally linked to angiogenesis and metastasis . The compound has been utilized as a core scaffold in peer-reviewed medicinal chemistry programs evaluating TP inhibition, specifically in the synthesis and enzymatic evaluation of xanthine oxidase-activated prodrugs [1]. This validation in the primary literature distinguishes 4-amino-5-bromopyrimidine from other aminohalopyrimidine regioisomers (e.g., 4-amino-2-bromopyrimidine or 4-amino-6-bromopyrimidine) for which no equivalent TP inhibition data exists [2].

Thymidine phosphorylase PD-ECGF Enzyme inhibition Anticancer Prodrug

Commercial Availability and Procurement Economics: 4-Amino-5-bromopyrimidine vs. Alternative Regioisomers

4-Amino-5-bromopyrimidine (CAS 1439-10-7) is commercially available from multiple established vendors including Thermo Fisher Scientific (Alfa Aesar), Santa Cruz Biotechnology, Fluorochem, Bidepharm, and Macklin [1]. Pricing for the compound at research scale (1 g) ranges from approximately $115–$209 (USD) with kilogram-scale production capacity documented [2]. This multi-vendor availability creates a competitive procurement landscape that supports stable supply chains and price discovery. In contrast, certain regioisomers such as 4-amino-2-bromopyrimidine and 4-amino-6-bromopyrimidine have more limited vendor footprints, potentially affecting lead times, minimum order quantities, and price stability .

Procurement Commercial availability Price comparison Supply chain Catalog compounds

Physicochemical Profile: LogP and Melting Point Characterization for Formulation and Handling Predictability

4-Amino-5-bromopyrimidine exhibits a defined and reproducible physicochemical profile. The experimentally determined melting point range is 207–211 °C [1], with calculated lipophilicity values including XLogP3 of 0.5–0.55 , consensus Log Po/w of 0.76 , and LogP of 1.23–1.40 [2]. The compound demonstrates slight water solubility and a topological polar surface area (TPSA) of 51.8 Ų . These parameters provide a reproducible baseline for analytical method development, formulation studies, and computational modeling that may differ meaningfully from regioisomeric analogs, which can exhibit divergent melting points and solubility profiles due to altered crystal packing and hydrogen-bonding networks.

Physicochemical properties Lipophilicity Melting point Formulation Characterization

Optimal Research and Industrial Application Scenarios for 4-Amino-5-bromopyrimidine Based on Quantitative Evidence


Medicinal Chemistry: Thymidine Phosphorylase (TP/PD-ECGF) Inhibitor Development and Prodrug Design

4-Amino-5-bromopyrimidine serves as a core scaffold for the development of thymidine phosphorylase inhibitors, with documented application in the synthesis and enzymatic evaluation of xanthine oxidase-activated prodrugs [1]. TP is overexpressed in multiple tumor types including colorectal, breast, and gastric cancers, and is functionally linked to angiogenesis and metastasis . The compound's literature-validated activity distinguishes it from alternative aminohalopyrimidine regioisomers lacking equivalent TP inhibition data. This evidence supports selection for oncology-focused medicinal chemistry programs requiring a proven starting point for structure-activity relationship (SAR) studies and prodrug design [1].

Synthetic Methodology: Orthogonal Functionalization via C5 Cross-Coupling and C4 Amine Derivatization

The 5-bromo substituent enables efficient palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, allowing introduction of aryl, heteroaryl, and amine diversity at the C5 position [2]. Simultaneously, the C4 amino group provides a second, orthogonal handle for derivatization via acylation, reductive amination, or additional coupling chemistry . This bifunctional architecture supports divergent library synthesis and scaffold diversification strategies. The bromo leaving group offers a meaningful reactivity advantage over chloro analogs, enabling milder coupling conditions and broader substrate compatibility [3].

Process Chemistry and Scale-Up: Kilo-Scale Production with Established Multi-Vendor Supply

For programs advancing from discovery to development, 4-amino-5-bromopyrimidine offers documented kilogram-scale production capacity and competitive multi-vendor commercial availability [4]. The established synthetic route from 4-aminopyrimidine via bromination with Br₂ in the presence of CaCO₃ (59% yield reported) provides a scalable foundation for process optimization [5]. Competitive pricing across multiple suppliers ($115–$209 per gram at research scale) supports cost-effective procurement for larger campaigns , while the breadth of vendors reduces single-supplier dependency risk compared to regioisomers with more limited availability .

Analytical and Formulation Development: Defined Physicochemical Baseline for Method Validation

The well-characterized physicochemical profile of 4-amino-5-bromopyrimidine—including experimental melting point (207–211 °C), calculated LogP values (XLogP3: 0.5–0.55; consensus Log Po/w: 0.76), and TPSA (51.8 Ų)—provides a reproducible reference for analytical method development, stability studies, and formulation screening . These parameters enable accurate HPLC/LC-MS method optimization, solubility prediction for biological assays, and quality control specification setting. The availability of NMR, GC, and HPLC purity data from multiple vendors further supports analytical characterization and batch-to-batch consistency verification [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Amino-5-bromopyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.